molecular formula C8H11N5S B13633918 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine

Cat. No.: B13633918
M. Wt: 209.27 g/mol
InChI Key: QNBAPDQPXQLHLH-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the triazole ring can be synthesized from hydrazine derivatives and carboxylic acids, while the thiazole ring can be formed from thiourea and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and solvents that are recyclable and environmentally friendly is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is unique due to the combination of the triazole and thiazole rings in a single molecule.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-3-6-11-7(13(2)12-6)5-4-14-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)

InChI Key

QNBAPDQPXQLHLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CSC(=N2)N)C

Origin of Product

United States

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